REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[Br:13]Br>C(OCC)C>[Br:13][CH:8]1[C:9](=[O:12])[CH2:10][CH2:11][CH:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7]1
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Name
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|
Quantity
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11.65 g
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Type
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reactant
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Smiles
|
C(C)OC(=O)C1CCC(CC1)=O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
3.5 mL
|
Type
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reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
are slowly added dropwise
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Type
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EXTRACTION
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Details
|
The reaction mixture is extracted with water, with 10% sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
again with water, then it is dried on magnesium sulphate
|
Name
|
|
Type
|
|
Smiles
|
BrC1CC(CCC1=O)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |